![molecular formula C24H21NO5 B4011143 4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B4011143.png)
4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate
Description
Synthesis Analysis
The synthesis of compounds related to "4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)benzoate" involves complex organic reactions. For example, derivatives of azatricyclo decenes have been synthesized through reactions involving key intermediates such as cyclopentane-1,3-dione with further modifications leading to various substituted products (Kas’yan, Tarabara, & Kas’yan, 2003). These synthetic routes typically involve steps like aminolysis, transformation to imides, and reductions, illustrating the complexity and versatility in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by a tricyclic core and various substituents that impact their physical and chemical properties. X-ray crystallography and density functional theory (DFT) studies provide insights into the molecular geometry, confirming the relative stereochemistry and conformational details of these molecules (Collins, Fallon, & McGeary, 1994). Such analyses reveal how the arrangement of atoms in space and the presence of functional groups influence the compound's behavior and interactions.
Chemical Reactions and Properties
These compounds undergo various chemical reactions, reflecting their reactive functional groups. For example, reactions involving sulfonamides and epoxidation indicate the reactivity of the azatricyclo decene core and its derivatives towards functionalization and transformation into other compounds (Kas’yan, Tarabara, & Kas’yan, 2003). Such reactions are pivotal for modifying the compound's properties and for applications in further synthetic strategies.
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and mesomorphic behavior, are influenced by their molecular structure. Studies on related compounds show a range of liquid crystalline behaviors, indicating potential applications in materials science (Lattermann & Staufer, 1989). The structure-property relationships are essential for understanding how modifications to the chemical structure can alter physical properties.
properties
IUPAC Name |
(4-acetylphenyl) 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-13(26)14-6-10-19(11-7-14)30-24(29)15-4-8-18(9-5-15)25-22(27)20-16-2-3-17(12-16)21(20)23(25)28/h4-11,16-17,20-21H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHPVMBSUYMRAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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